1,2-Diphenyl-1,2-diarsolane
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Overview
Description
1,2-Diphenyl-1,2-diarsolane: is an organoarsenic compound with the molecular formula C15H16As2 . It is characterized by the presence of two arsenic atoms bonded to two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diphenyl-1,2-diarsolane can be synthesized through the reaction of diphenylarsine chloride with sodium arsenite in the presence of a reducing agent such as sodium borohydride . The reaction typically occurs in an inert atmosphere to prevent oxidation of the arsenic atoms .
Industrial Production Methods: This includes the use of larger reaction vessels, continuous flow reactors, and more efficient purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diphenyl-1,2-diarsolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsenic hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products:
Oxidation: Arsenic oxides and phenyl derivatives.
Reduction: Arsenic hydrides and phenyl derivatives.
Substitution: Various substituted phenylarsine compounds.
Scientific Research Applications
1,2-Diphenyl-1,2-diarsolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism by which 1,2-diphenyl-1,2-diarsolane exerts its effects involves the interaction of its arsenic atoms with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
1,2-Diphenyl-1,2-diphosphane: Similar structure but with phosphorus atoms instead of arsenic.
1,2-Diphenyl-1,2-disilane: Similar structure but with silicon atoms instead of arsenic.
1,2-Diphenyl-1,2-digermane: Similar structure but with germanium atoms instead of arsenic
Uniqueness: 1,2-Diphenyl-1,2-diarsolane is unique due to the presence of arsenic atoms, which impart distinct chemical properties and reactivity compared to its phosphorus, silicon, and germanium analogs. These properties make it valuable for specific applications where the unique reactivity of arsenic is required .
Properties
CAS No. |
2736-55-2 |
---|---|
Molecular Formula |
C15H16As2 |
Molecular Weight |
346.13 g/mol |
IUPAC Name |
1,2-diphenyldiarsolane |
InChI |
InChI=1S/C15H16As2/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI Key |
NWKIFTDVEUIWNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C[As]([As](C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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